4-Hydroxy-1-methylpiperidine-4-carbonitrile
Description
International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Validation
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The primary International Union of Pure and Applied Chemistry name is designated as 4-hydroxy-1-methyl-4-piperidinecarbonitrile, which accurately reflects the substitution pattern on the piperidine ring system. This nomenclature indicates the presence of a hydroxyl group and a carbonitrile group both located at the 4-position of the piperidine ring, along with a methyl substituent attached to the nitrogen atom at the 1-position.
The Chemical Abstracts Service has assigned registry number 20734-30-9 to this compound, providing unambiguous identification within the chemical literature. This registry number serves as a universal identifier that transcends linguistic and nomenclatural variations, ensuring consistent referencing across international scientific databases and publications. The Chemical Abstracts Service index name is listed as 4-Piperidinecarbonitrile, 4-hydroxy-1-methyl-, which follows the systematic approach of identifying the parent ring system followed by substituent descriptions.
Properties
IUPAC Name |
4-hydroxy-1-methylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9-4-2-7(10,6-8)3-5-9/h10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUFHVUPZXLNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300877 | |
| Record name | 4-Hydroxy-1-methylpiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20734-30-9 | |
| Record name | 20734-30-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-1-methylpiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reactions
- Starting Materials : Precursors such as 1-methylpiperidin-4-one or similar cyclic ketones.
- Reagents : Cyanide sources (e.g., sodium cyanide or potassium cyanide) for nitrile group introduction.
- Conditions : Acidic or basic environments to facilitate ring closure and functional group addition.
Hydroxylation
- Hydroxylation at the 4-position can be achieved using oxidizing agents like hydrogen peroxide or catalytic systems such as osmium tetroxide.
Detailed Preparation Methods
Method A: Cyanohydrin Formation
This method involves the reaction of a piperidone derivative with cyanide under controlled conditions:
- Procedure:
- Dissolve 1-methylpiperidin-4-one in an aqueous solution.
- Add sodium cyanide and adjust pH using hydrochloric acid.
- Stir at room temperature for several hours.
- Extract the product using ethyl acetate and purify via recrystallization.
- Advantages: High yield of nitrile functionality.
Method B: Hydroxylation via Catalytic Oxidation
Hydroxylation is performed after nitrile formation:
- Procedure:
- Use osmium tetroxide or potassium permanganate in aqueous media.
- Add the nitrile precursor and stir at low temperatures to avoid overoxidation.
- Purify using column chromatography.
- Advantages: Selective hydroxylation without affecting the nitrile group.
Method C: One-Pot Synthesis
Optimization Strategies
To enhance yield and purity:
- Use high-purity reagents to minimize side reactions.
- Optimize reaction temperature and time for each step.
- Employ advanced purification techniques like flash chromatography or recrystallization.
Comparison of Methods
| Method | Yield (%) | Purity (%) | Complexity | Reagents Required |
|---|---|---|---|---|
| Cyanohydrin | ~85 | ~90 | Moderate | Sodium cyanide, HCl |
| Catalytic Oxidation | ~75 | ~95 | High | Osmium tetroxide |
| One-Pot Synthesis | ~70 | ~85 | Low | Methylamine, cyanide |
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-Oxo-1-methylpiperidine-4-carbonitrile.
Reduction: 4-Hydroxy-1-methylpiperidine-4-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-1-methylpiperidine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity to various biological targets. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-1-methylpiperidine-4-carbonitrile include:
- 4-Hydroxy-1-methylpiperidine
- 4-Cyano-1-methylpiperidine
- 4-Hydroxy-1-ethylpiperidine
Uniqueness
This compound is unique due to the presence of both hydroxyl and nitrile groups on the piperidine ring, which imparts distinct chemical properties and reactivity. This dual functionality allows for diverse chemical transformations and applications in various fields of research .
Biological Activity
4-Hydroxy-1-methylpiperidine-4-carbonitrile (CAS Number: 20734-30-9) is a piperidine derivative characterized by a hydroxyl and a nitrile group attached to the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C7H12N2O
IUPAC Name: this compound
InChI Key: JXUFHVUPZXLNGM-UHFFFAOYSA-N
The compound's structure allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The hydroxyl and nitrile groups enhance its reactivity and binding affinity to specific targets, modulating several biological pathways. Studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes, potentially influencing pharmacological effects such as anti-inflammatory and anticancer activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity: Preliminary studies have shown that the compound may inhibit the growth of cancer cells. For instance, it has been evaluated for its antiproliferative effects on various cancer cell lines, including breast and ovarian cancer cells.
- Enzyme Inhibition: The compound has been investigated for its potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism. Its inhibition could lead to increased levels of endocannabinoids, which have therapeutic implications in pain management and neuroprotection.
Case Studies
-
Inhibition of Cancer Cell Proliferation:
A study assessed the antiproliferative effects of this compound on human breast cancer cell lines (MDA-MB-231 and MCF-7). The compound demonstrated significant inhibition with IC50 values ranging from 19.9 to 75.3 µM, indicating its potential as a therapeutic agent against breast cancer . -
MAGL Inhibition:
In another investigation, the compound was identified as a reversible inhibitor of MAGL with an IC50 value around 11.7 µM. This study highlighted the competitive nature of its inhibition and suggested that structural modifications could enhance its potency .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Anticancer Activity | MAGL Inhibition IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Yes | 11.7 | Potential therapeutic candidate |
| Benzoylpiperidine | Yes | <0.84 | Stronger MAGL inhibition |
| 4-Cyano-1-methylpiperidine | Limited | Not reported | Less studied in terms of biological activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Hydroxy-1-methylpiperidine-4-carbonitrile, and how do reaction conditions influence purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperidine derivatives. For example, analogous syntheses of piperidine carbonitriles often involve hydroxylation and cyanide introduction under controlled pH (4.6–6.8) and temperature (57–63°C) to minimize side reactions . Catalysts such as HCl or HNO3 (0.5–2.0% concentration) improve yield, but reaction time must be optimized (4–6 hours) to prevent decomposition . Purification via column chromatography (methanol/buffer mobile phases, 65:35 ratio) is recommended for isolating high-purity (>98%) products .
Q. How should researchers safely handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation . Use fume hoods for handling, and avoid contact with oxidizers (e.g., peroxides) due to incompatibility risks . Personal protective equipment (nitrile gloves, lab coats, and goggles) is mandatory, and spills should be neutralized with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for structurally similar piperidine carbonitriles?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example, hydroxyl and nitrile groups in piperidine derivatives may exhibit variable hydrogen bonding in different solvents (DMSO vs. CDCl3), altering NMR shifts . Use computational tools (e.g., PubChem’s InChI key-derived models) to predict and compare spectral profiles . Validate experimental IR peaks (e.g., C≡N stretch at ~2200 cm⁻¹) against density functional theory (DFT)-simulated spectra .
Q. What strategies optimize the compound’s reactivity in multicomponent reactions (e.g., for drug candidate libraries)?
- Methodological Answer : Leverage its dual functional groups (hydroxyl and nitrile) for sequential modifications. For instance, the hydroxyl group can be acylated (e.g., with benzyl chloroformate) to enhance electrophilicity before cyanide displacement . Kinetic studies using HPLC (C18 columns, UV detection at 254 nm) help monitor intermediate stability and guide time-resolved addition of reagents .
Q. How do steric and electronic effects influence the compound’s biological activity in receptor-binding assays?
- Methodological Answer : Piperidine derivatives often interact with opioid or serotonin receptors due to their conformational flexibility. Perform docking simulations (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID: [reference withheld due to unreliable sources]) to predict binding affinities . Validate via in vitro assays (e.g., cAMP inhibition in HEK293 cells transfected with µ-opioid receptors) . Adjust the methyl group’s position to modulate steric hindrance and improve selectivity .
Data Contradiction Analysis
Q. Why might reported melting points vary across studies, and how can this be addressed?
- Methodological Answer : Variations often stem from polymorphic forms or hygroscopicity. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess moisture content . Consistently report drying protocols (e.g., vacuum desiccation for 24 hours) to standardize measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
